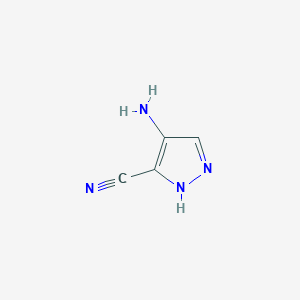

4-Amino-1H-pyrazole-3-carbonitrile

Vue d'ensemble

Description

4-Amino-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C4H4N4. It has a molecular weight of 108.1 . It is a solid substance and is usually stored in a refrigerator .

Synthesis Analysis

The synthesis of 4-Amino-1H-pyrazole-3-carbonitrile has been reported in several studies . A multicomponent method of synthesis with thermal and microwave activation was developed . This method has been successfully applied with a number of substrates and resulted in excellent yields of the products .Molecular Structure Analysis

The molecular structure of 4-Amino-1H-pyrazole-3-carbonitrile can be represented by the InChI code: 1S/C4H4N4/c5-1-4-3(6)2-7-8-4/h2H,6H2,(H,7,8) . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 4-Amino-1H-pyrazole-3-carbonitrile have been studied . For instance, reacting this compound with trichloroacetonitrile afforded 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles that condensed with hydrazines to yield 3-amino-1H-pyrazole-4-carbonitrile derivatives .It is usually stored in a refrigerator . The compound is harmful if swallowed, in contact with skin, or if inhaled .

Applications De Recherche Scientifique

Synthesis of Pyrazolo[1,5-a]pyrimidines

4-Amino-1H-pyrazole-3-carbonitrile: serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines . These compounds are of interest due to their structural similarity to zaleplon, a sedative-hypnotic drug, suggesting they may possess significant biological activity. The regioselective synthesis of these derivatives is facilitated by the condensation of substituted 3-amino-1H-pyrazole-4-carbonitriles with bidentate electrophiles .

Pesticide Development: Fipronil Analogues

This compound is integral in the synthesis of fipronil, a broad-spectrum insecticide effective against various crop pests . Fipronil’s structure contains a pyrazole ring substituted with amino and carbonitrile groups, making 4-Amino-1H-pyrazole-3-carbonitrile a valuable intermediate in creating fipronil and its derivatives through various synthetic approaches .

Antimicrobial Agents

Research has indicated that derivatives of 4-Amino-1H-pyrazole-3-carbonitrile exhibit antimicrobial properties . The structural modification of this compound can lead to the development of new antimicrobial agents, which are crucial in the fight against resistant bacterial strains.

Antioxidant Compounds

The antioxidant capacity of 4-Amino-1H-pyrazole-3-carbonitrile derivatives has been evaluated, suggesting potential applications in preventing oxidative stress-related diseases . Antioxidants play a vital role in protecting cells from damage caused by free radicals.

Catalysis in Organic Synthesis

4-Amino-1H-pyrazole-3-carbonitrile derivatives have been used as catalysts in organic synthesis . These catalysts can facilitate various chemical reactions, including the synthesis of other biologically active molecules.

Anti-HIV Agents

Molecular docking studies have been performed on novel derivatives of 4-Amino-1H-pyrazole-3-carbonitrile as potential anti-HIV-1 agents . This application highlights the compound’s versatility and its role in developing treatments for viral infections.

Sedative and Hypnotic Drugs

Due to the structural similarity to known sedatives, derivatives of 4-Amino-1H-pyrazole-3-carbonitrile are being explored for their sedative and hypnotic effects . This could lead to the development of new drugs in this category.

Agricultural Chemical Research

The compound’s derivatives are being studied for their use in agricultural chemistry, particularly in the development of new agrochemicals . Their potential effectiveness against a wide range of pests makes them valuable in this field.

Safety and Hazards

The safety data sheet for 4-Amino-1H-pyrazole-3-carbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If swallowed, one should call a poison center or doctor .

Orientations Futures

There is ongoing research into the synthesis and applications of 4-Amino-1H-pyrazole-3-carbonitrile and related compounds . For example, substituted pyrazolo[1,5-a]pyrimidines have been prepared with regioselective condensation reactions of 4-Amino-1H-pyrazole-3-carbonitrile with nonsymmetrical dielectrophiles . These compounds are structurally related to zaleplon, a sedative/hypnotic drug, and are expected to possess considerable biological activity .

Propriétés

IUPAC Name |

4-amino-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-4-3(6)2-7-8-4/h2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRKJRIVVOGXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483835 | |

| Record name | 4-Amino-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1H-pyrazole-3-carbonitrile | |

CAS RN |

68703-67-3 | |

| Record name | 4-Amino-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

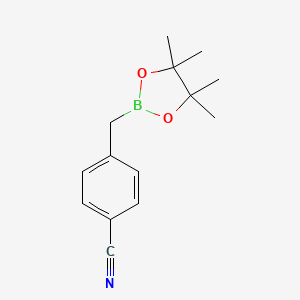

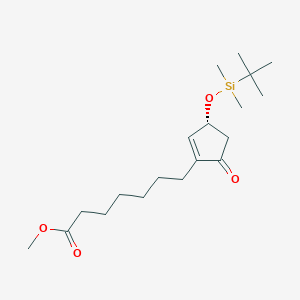

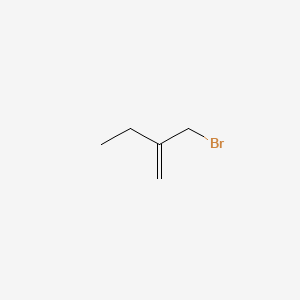

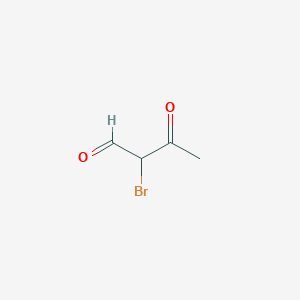

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

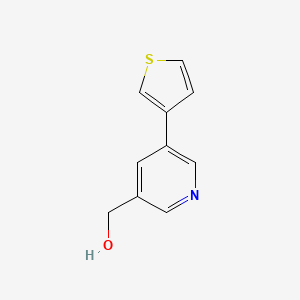

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)